3-Amino-4-fluorobenzisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-fluorobenzisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-fluorobenzisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with hydroxylamine-O-sulfonic acid to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow processes. This approach offers advantages such as improved safety, better temperature control, and higher yields. The continuous-flow synthesis involves the same basic reaction steps but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-fluorobenzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted isoxazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-fluorobenzisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-4-fluorobenzisoxazole involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact pathways and molecular targets can vary depending on the specific application and the structure of the enzyme or receptor involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-4-chlorobenzisoxazole
- 3-Amino-4-bromobenzisoxazole
- 3-Amino-4-methylbenzisoxazole
Uniqueness
3-Amino-4-fluorobenzisoxazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can affect its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C7H5FN2O |
---|---|
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
4-fluoro-2,1-benzoxazol-3-amine |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,9H2 |
InChI-Schlüssel |
GGSKITDBARMIRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NOC(=C2C(=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.